1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
Beschreibung
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Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-10-5-12(20-24-10)19-15(23)11-7-21(8-11)13-6-14(17-9-16-13)22-4-2-3-18-22/h2-6,9,11H,7-8H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBVXVQQPUQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a novel small molecule with potential therapeutic applications. Its structure incorporates a pyrazole and pyrimidine moiety, which are known to exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's molecular formula is . It consists of:
- A pyrazole ring, which is known for its role in medicinal chemistry.
- A pyrimidine ring that enhances the compound's interaction with biological targets.
- An azetidine moiety that contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole and pyrimidine derivatives:
- In vitro studies showed that compounds containing these moieties can inhibit cancer cell proliferation. For instance, a related pyrazole derivative exhibited IC50 values ranging from 0.036 to 0.758 μM against various cancer cell lines, outperforming standard treatments like sorafenib .
Antibacterial Properties
Compounds with similar structures have also been evaluated for their antibacterial effects:
- The synthesized derivatives displayed significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values reported between 64 to 512 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the pyrazole and pyrimidine rings affect potency and selectivity. For example, electron-withdrawing groups on the pyrazole ring were associated with increased antagonist activity against androgen receptors .
Case Studies
Case Study 1: Anticancer Evaluation
A study assessed the cytotoxic effects of a series of pyrazole derivatives on human cancer cell lines (MCF7, HepG2). The results indicated that certain derivatives induced significant apoptotic cell death and blocked the cell cycle at the sub-G1 phase, confirming their potential as anticancer agents .
Case Study 2: Antibacterial Screening
In another study, a library of pyrazole-based compounds was screened for antibacterial activity. The results highlighted that specific derivatives inhibited biofilm formation in Pseudomonas aeruginosa, showcasing their potential for treating bacterial infections .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit considerable antimicrobial properties. Studies indicate that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide demonstrate effectiveness against various bacterial strains and fungi. For instance:
- A series of pyrazole derivatives were synthesized and evaluated for antibacterial activity against pathogenic strains, revealing significant antimicrobial effects with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Studies have reported:
- Significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity. For example, one derivative exhibited IC₅₀ values of 0.39 µM against HCT116 and 0.46 µM against MCF-7 cell lines .
- Mechanistic studies suggest that these compounds may inhibit tubulin assembly, providing a pathway for further development as anticancer agents .
| Compound | Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|---|
| Compound A | HCT116 | 0.39 | High |
| Compound B | MCF-7 | 0.46 | High |
| Compound C | NCI-H460 | 0.02 | Very High |
Agricultural Applications
In agricultural research, compounds with pyrazole moieties have been explored for their herbicidal properties. Notably:
- A study on novel pyrazolylpyrimidine derivatives demonstrated strong inhibitory effects on weed root growth, with IC₅₀ values as low as 1.90 mg/L against Phragmites alopecuroides .
- The structure-activity relationship indicated that specific substituents on the pyrimidine ring significantly influenced herbicidal activity.
Case Study 1: Antimicrobial Efficacy
A recent investigation synthesized a series of pyrazole derivatives, including those similar to the target compound, assessing their efficacy against common bacterial strains. The results indicated that certain modifications enhanced their antimicrobial potency, suggesting pathways for optimizing drug design to combat resistant strains.
Case Study 2: Cancer Cell Inhibition
In a comparative study of various pyrazole derivatives, one compound was identified with exceptional anticancer properties, leading to further exploration into its mechanism of action involving apoptosis induction in cancer cells . This highlights the potential for developing targeted therapies based on structural modifications of the base compound.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at Pyrimidine C-4 Position
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C-4 position adjacent to the pyrazole group. Key findings include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80°C, 12 h | Replacement with amines/thiols | 65-78% | |
| Halogenation | NCS/NBS, CHCl₃, RT, 6 h | 4-Chloro/bromo derivatives | 82% |
This reactivity is exploited to introduce pharmacophores or solubility-enhancing groups. The pyrazole’s electron-withdrawing effect activates the pyrimidine toward nucleophilic attack .
Cyclocondensation Reactions for Azetidine Formation
The azetidine-carboxamide moiety forms via cyclocondensation between β-amino alcohols and carbonyl precursors:
Key Steps
-
Enamine formation : Reaction of 3-azetidinecarboxylic acid derivatives with 5-methylisoxazol-3-amine in DMF at 100°C .
-
Ring closure : Intramolecular cyclization using EDCI/HOBt, yielding the strained azetidine ring (83% efficiency) .
The azetidine’s ring strain (≈24 kcal/mol) enhances susceptibility to ring-opening reactions under acidic or nucleophilic conditions .
Transition Metal-Catalyzed Coupling Reactions
The pyrimidine and pyrazole subunits participate in cross-coupling:
| Reaction | Catalysts/Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl formation at C-6 (pyrimidine) |
| Stille coupling | Pd₂(dba)₃, AsPh₃, THF | Introduction of heteroaromatics |
These reactions enable modular derivatization, as demonstrated in analogs like 1-(6-(3-methylisoxazol-5-yl)pyrimidin-4-yl)azetidine-3-carboxamide .
Amide Hydrolysis
The carboxamide group resists hydrolysis under mild conditions (pH 1-12, 25°C) but cleaves with concentrated HCl at 110°C to yield azetidine-3-carboxylic acid (confirmed by LC-MS) .
Pyrazole N-Alkylation
The pyrazole nitrogen reacts selectively with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives (Table 2):
| Electrophile | Temp/Time | Yield | Regioselectivity |
|---|---|---|---|
| CH₃I | 60°C, 8 h | 89% | N-1 position |
| BrCH₂CO₂Et | RT, 24 h | 76% | N-2 position |
Regioselectivity aligns with computational studies showing higher electron density at N-1 .
Pyrimidine Oxidation
Treatment with mCPBA selectively oxidizes the pyrimidine C-2 position to an N-oxide (71% yield), enhancing hydrogen-bonding capacity for target engagement .
Azetidine Ring Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the azetidine to a pyrrolidine analog, though this diminishes conformational rigidity critical for target binding .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrimidine and isoxazole moieties, forming a tricyclic photodimer. This reaction is reversible under thermal conditions (Δ >100°C) .
Biological Activation via Metabolic Reactions
In hepatic microsomes, the compound undergoes:
Q & A
What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a pyrimidine core linked to a pyrazole ring, an azetidine carboxamide backbone, and a 5-methylisoxazole substituent. The pyrimidine and pyrazole moieties enhance π-π stacking interactions with target proteins, while the azetidine ring introduces conformational rigidity. The 5-methylisoxazole group may contribute to metabolic stability and hydrophobic binding . These structural elements collectively enable multi-target engagement, potentially modulating kinase or protease pathways relevant to inflammation or oncology .
What is the typical synthetic route for this compound, and what critical reaction conditions are required?
Synthesis involves three key steps:
Azetidine ring formation : Cyclization of a β-lactam precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C.
Pyrimidine-pyrazole coupling : Suzuki-Miyaura cross-coupling between a brominated pyrimidine and a pyrazole boronic ester (Pd(PPh₃)₄ catalyst, refluxing THF).
Isoxazole carboxamide conjugation : Amide coupling using HATU/DIPEA in DCM at room temperature .
Critical conditions : Strict anhydrous environments for coupling steps and precise stoichiometry (1:1.1 molar ratio for boronic ester) to minimize byproducts .
Which analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?
- ¹H/¹³C NMR : Verify regiochemistry of the pyrimidine-pyrazole linkage (e.g., δ 8.6–8.7 ppm for pyrimidine protons) .
- LCMS/HPLC : Confirm purity (>95%) and molecular ion ([M+H]⁺ = 341.3).
- XRD : Resolve stereochemical ambiguities in the azetidine ring .
Data contradictions : Discrepancies in NMR shifts due to solvent effects (DMSO vs. CDCl₃) are addressed by comparative analysis with analogs .
How can reaction yields be optimized during scale-up synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, catalyst loading, and solvent ratios. For example, increasing Pd catalyst to 5 mol% improves coupling efficiency from 35% to 65% .
- Flow chemistry : Continuous-flow systems reduce reaction times and improve heat management for exothermic steps (e.g., azetidine cyclization) .
How should researchers address conflicting biological activity data across assays?
- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate.
- Pathway profiling : Compare activity across cell lines with varying expression levels of suspected targets (e.g., JAK2 or PI3K) to identify off-target effects .
- Dose-response curves : Calculate IC₅₀ values under consistent conditions (e.g., 48-hour incubation) to normalize variability .
What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 5-methylisoxazole with other heterocycles (e.g., 1,3,4-oxadiazole) to assess hydrophobicity impacts.
- Bioisosteric replacement : Substitute the pyrimidine ring with triazine to evaluate electronic effects on binding affinity .
- Fragment-based screening : Use SPR or ITC to quantify binding kinetics of truncated analogs .
How can computational methods enhance the understanding of this compound’s mechanism?
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., PDB 4GD) to predict binding poses .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., azetidine carbonyl with Lys220 in JAK2) .
What methodologies are used to assess stability and solubility for preclinical studies?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for long-term storage).
- pH-solubility profiling : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC quantification .
- Forced degradation studies : Expose to UV light (ICH Q1B) and 40°C/75% RH for 4 weeks to identify degradation pathways .
How can synthetic protocols be adapted for continuous manufacturing?
- Flow reactors : Integrate azetidine formation and Suzuki coupling in a tandem flow system with inline IR monitoring.
- Process analytical technology (PAT) : Use real-time UV/Vis spectroscopy to track intermediate concentrations and automate reagent adjustments .
What experimental approaches validate the compound’s target engagement in cellular models?
- CRISPR knockdown : Silence suspected targets (e.g., mTOR) and measure changes in potency (e.g., EC₅₀ shifts >10-fold indicate on-target activity).
- CETSA : Monitor thermal stabilization of target proteins in cell lysates after compound treatment via Western blot .
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